molecular formula C20H19N3O4S B4602263 Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate

Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate

Cat. No.: B4602263
M. Wt: 397.4 g/mol
InChI Key: QNBNIIKTNWDPFR-UHFFFAOYSA-N
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Description

Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a methoxycarbonylphenyl group

Properties

IUPAC Name

methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-18(24)16-7-3-14(4-8-16)11-23-13-21-22-20(23)28-12-15-5-9-17(10-6-15)19(25)27-2/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNIIKTNWDPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NN=C2SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate typically involves multi-step organic reactions. One common route includes the alkylation of a triazole derivative with a bromomethylbenzoate compound under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of raw materials, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoate derivatives

Scientific Research Applications

Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of the triazole ring.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the triazole and sulfanyl groups.

    Methyl 4-bromobenzoate: Features a bromine atom instead of the triazole and sulfanyl groups.

Uniqueness

Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate is unique due to the presence of the triazole ring and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[[3-[(4-methoxycarbonylphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methyl]benzoate

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